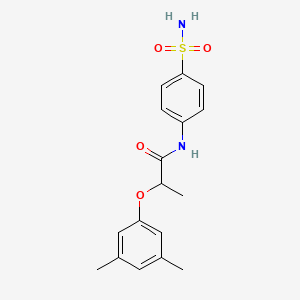

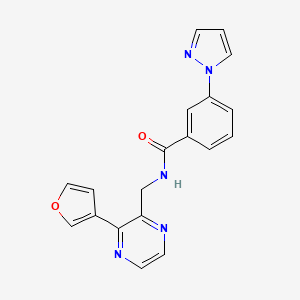

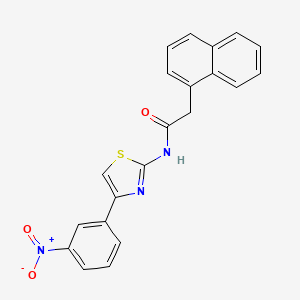

![molecular formula C15H15N3O2S B2462884 N-(6-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946205-19-2](/img/structure/B2462884.png)

N-(6-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are often used in medicinal chemistry and have shown potential as anti-inflammatory, antimicrobial, and antitubercular agents .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule . For example, they can participate in reactions involving nucleophilic substitution, diazo-coupling, Knoevenagel condensation, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by the functional groups present in the molecule. These properties can be analyzed using various techniques, such as melting point determination, solubility tests, and spectroscopic analysis .Scientific Research Applications

- Thiazoles, including our compound, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. These properties are relevant in various health contexts, including aging, neurodegenerative diseases, and cancer prevention .

- Thiazole derivatives have shown promise as analgesic and anti-inflammatory agents. Researchers explore their ability to alleviate pain and reduce inflammation, making them potential candidates for pain management and inflammatory conditions .

- Thiazoles exhibit antimicrobial and antifungal properties. Our compound may contribute to combating bacterial and fungal infections. Investigating its mechanism of action and efficacy against specific pathogens is essential .

- Thiazoles, including our compound, have been studied for their neuroprotective effects. These properties are relevant in conditions like Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. Further research is needed to understand the precise mechanisms involved .

- Thiazoles have been explored as potential antitumor agents. Our compound’s cytotoxic effects on cancer cells make it an interesting candidate for further investigation. Researchers aim to optimize its selectivity and minimize side effects .

- Thiazoles serve as a scaffold for designing novel drug molecules. By modifying the thiazole ring, researchers can create derivatives with specific pharmacological properties. Our compound’s structure provides a starting point for drug development in various therapeutic areas .

Antioxidant Properties

Analgesic and Anti-Inflammatory Effects

Antimicrobial and Antifungal Activity

Neuroprotective Potential

Antitumor and Cytotoxic Activity

Drug Development Scaffold

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions for benzothiazole derivatives could involve the design and synthesis of new derivatives with improved biological activities and reduced side effects . Additionally, further studies could be conducted to understand their mechanism of action and to identify new therapeutic targets .

properties

IUPAC Name |

3-methyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-8(2)10-4-5-11-13(7-10)21-15(16-11)17-14(19)12-6-9(3)18-20-12/h4-8H,1-3H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTCFVAHMANZCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

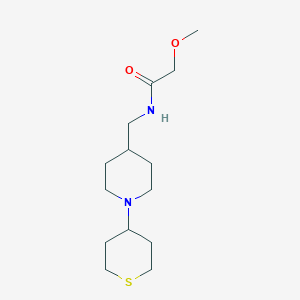

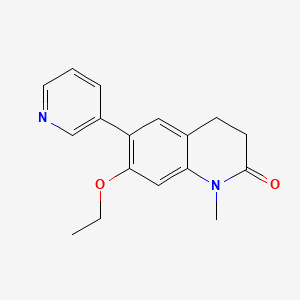

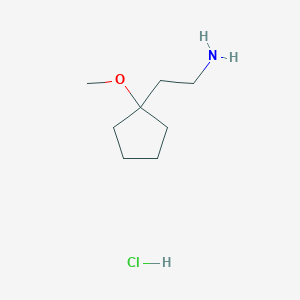

![4-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}butanamide](/img/structure/B2462805.png)

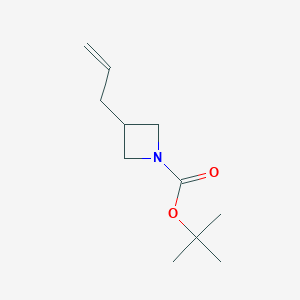

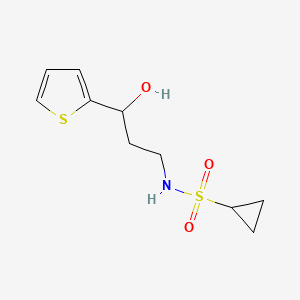

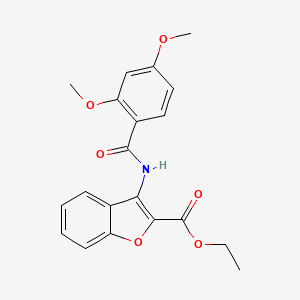

![2-Chloro-1-[3-(methylsulfonylmethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2462807.png)

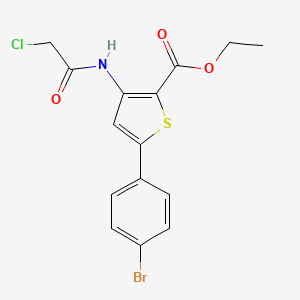

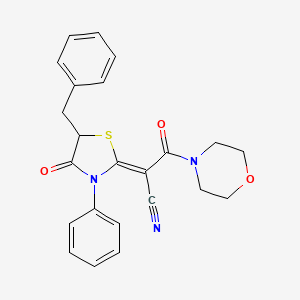

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2462815.png)